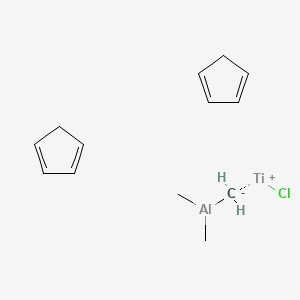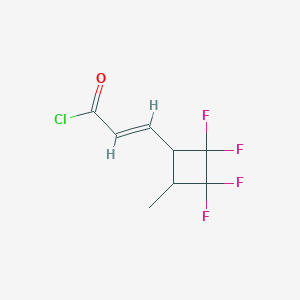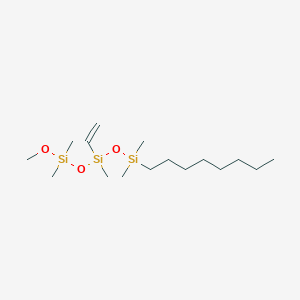![molecular formula C8H4ClF13O B6313935 [Perfluoro-(1',1', 2'-trimethylpropyl)]-1-chloroethyl ether; 97% CAS No. 1274892-24-8](/img/structure/B6313935.png)
[Perfluoro-(1',1', 2'-trimethylpropyl)]-1-chloroethyl ether; 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluoro-(1,1,2-trimethylpropyl)-1-chloroethyl ether (also known as 1,1,2-trimethylpropyl-1-chloroethyl ether, or TMCECE) is a fluorinated ether compound with a wide range of scientific research applications. It is a colorless, odorless, and non-flammable liquid that is highly soluble in many organic solvents and has a low vapor pressure. TMCECE is a versatile compound that is used in a variety of applications such as organic synthesis, chromatography, and drug delivery. It is also used as a reagent in the synthesis of other compounds.
Applications De Recherche Scientifique
TMCECE has a wide range of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a solvent for chromatographic separations, as a catalyst in organic reactions, and as a surfactant in emulsion polymerization. In addition, TMCECE has been used in drug delivery systems, as a medium for cell culture, and as a surfactant in the production of nanoparticles.
Mécanisme D'action
TMCECE is a non-ionic surfactant that reduces the surface tension of liquids. It is also an effective solubilizer of organic compounds, which allows for the solubilization of hydrophobic molecules in aqueous media. In addition, TMCECE has a low viscosity and can be used to reduce the viscosity of solutions.
Biochemical and Physiological Effects
TMCECE has been studied for its effects on biochemical and physiological processes. Studies have shown that TMCECE can be used to enhance the solubility of lipophilic compounds, which can improve the absorption and bioavailability of drugs. It has also been shown to be an effective surfactant for emulsion polymerization, which can be used to produce nanoparticles with improved properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using TMCECE in laboratory experiments are its high solubility in organic solvents, low vapor pressure, and low viscosity. It is also non-flammable and has a high purity of 97%. However, it is important to note that TMCECE is a volatile compound and should be handled with caution. In addition, it should be stored in a cool, dry place away from direct sunlight.
Orientations Futures
There are a number of potential future applications for TMCECE. It could be used to improve the solubility of lipophilic compounds, which could lead to the development of more effective drugs. It could also be used to produce nanoparticles with improved properties, which could be used in a variety of applications. Additionally, it could be used as a surfactant in emulsion polymerization, which could lead to the development of new materials. Finally, it could be used to improve the solubility of hydrophobic molecules in aqueous media, which could lead to the development of new catalysts and reagents.
Méthodes De Synthèse
TMCECE is synthesized by the reaction of 1,1,2-trimethylpropyl chloride and 1-chloroethyl ether in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is conducted at a temperature of 100–120°C and is typically complete within 1–3 hours. The reaction mixture is then cooled and the TMCECE is isolated by distillation. The purity of the compound is typically 97% or higher.
Propriétés
IUPAC Name |
2-(1-chloroethoxy)-1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF13O/c1-2(9)23-4(7(17,18)19,8(20,21)22)3(10,5(11,12)13)6(14,15)16/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQUEYCUQUFLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF13O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

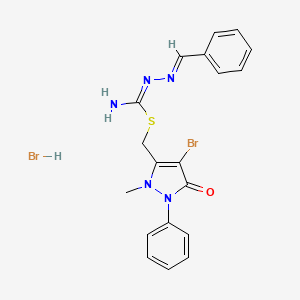
![Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide, 95%](/img/structure/B6313877.png)
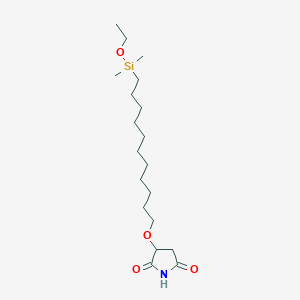

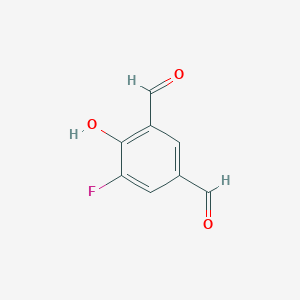


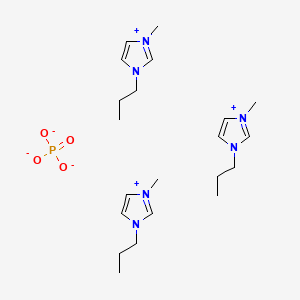
![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)
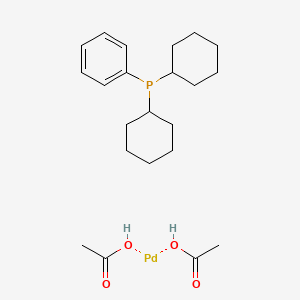
![Perfluoro-[(1',1',2'-trimethyl)propyl]propen-2-yl ether; 97%](/img/structure/B6313921.png)
